Mass Spectrometric Selectivity: Cholesteryldocosa-7,10,13,16-tetraenoate-d7 vs. Unlabeled Analyte
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is designed to provide a distinct mass shift relative to its unlabeled counterpart for selective detection in MS analysis . The replacement of seven hydrogen atoms with deuterium results in a nominal mass increase of 7 Da, creating a unique m/z value that is resolved by the mass analyzer from the endogenous CE 22:4 species .
| Evidence Dimension | Nominal Mass Difference (MS Detection) |
|---|---|
| Target Compound Data | Molecular Weight = 708.20 g/mol |
| Comparator Or Baseline | Unlabeled Cholesteryldocosa-7,10,13,16-tetraenoate (CE 22:4): Molecular Weight = 697.14 g/mol |
| Quantified Difference | Nominal mass shift of +11.06 Da (calculated) or +7 Da (from deuterium substitution pattern) |
| Conditions | Calculation based on molecular formula from vendor data sheets and database entries [1]. |
Why This Matters
This mass difference enables the mass spectrometer to independently monitor the signal from the internal standard and the analyte, a fundamental requirement for isotope dilution mass spectrometry.
- [1] ChEBI. cholesteryl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate (CHEBI:74102). Database Entry. View Source
